2-(4-Iodo-phenoxy)-phenylamine
Overview
Description
“2-(4-Iodo-phenoxy)-phenylamine” is a chemical compound, but there seems to be some confusion with “2-(4-Iodo-phenoxy)-ethylamine”, which is a more commonly referenced compound . The latter has a molecular formula of C13H18INO3 and a molecular weight of 363.19 .
Molecular Structure Analysis
The molecular structure of “2-(4-Iodo-phenoxy)-ethylamine” consists of an ethylamine group attached to a phenyl ring through an ether linkage, with an iodine atom on the phenyl ring . The exact structure of “2-(4-Iodo-phenoxy)-phenylamine” is not clear from the available sources.Chemical Reactions Analysis
The chemical reactions involving “2-(4-Iodo-phenoxy)-phenylamine” are not clearly documented in the available sources .Scientific Research Applications
Improving the Berthelot Reaction
The Berthelot reaction, crucial for determining ammonium in soil extracts and water, benefits from modifications involving phenolic compounds. The Na salt of 2-phenylphenol, a compound related to 2-(4-Iodo-phenoxy)-phenylamine, has shown promise as an alternative to traditional chromogenic substrates due to its minimal interference and improved sensitivity and reliability in detecting NH4-N (Rhine et al., 1998).
Catalytic Applications in Organic Synthesis
Copper(I)-amido complexes, relevant to the study of 2-(4-Iodo-phenoxy)-phenylamine due to their reaction with iodoarenes, facilitate the formation of arylamine products. This demonstrates the compound's potential role in Ullmann amination reactions, highlighting its significance in organic synthesis and the development of pharmaceuticals and chemicals (Giri & Hartwig, 2010).
Enhancing Chemiluminescent Reactions
Phenolic derivatives, including those structurally similar to 2-(4-Iodo-phenoxy)-phenylamine, serve as enhancers in chemiluminescent reactions involving horseradish peroxidase and luminol. This application is pivotal in developing sensitive immunoassays for various biological markers, offering a rapid and enhanced method for detecting specific antigens or hormones (Thorpe et al., 1985).
Meta-Selective Arylation of Phenols
The direct meta-selective arylation of phenols, facilitated by compounds like 2-(4-Iodo-phenoxy)-phenylamine, represents a significant advancement in organic chemistry. This methodology allows for the efficient and selective functionalization of phenols, a process that is challenging due to the inherent reactivity of phenol substrates. Such developments open new pathways for synthesizing complex organic molecules with high precision (Luo, Preciado, & Larrosa, 2014).
Polymerization and Material Science
Phenolic compounds related to 2-(4-Iodo-phenoxy)-phenylamine have been explored for their potential in polymerization processes. For example, the selective reaction of phenolic moieties in the presence of peroxidase catalysts can lead to the synthesis of polymers with unique properties, underscoring the compound's utility in creating advanced materials for various applications (Uyama et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-iodophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWORJAETOAVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodo-phenoxy)-phenylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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